molecular formula C17H25N7O5S B10928564 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]piperidine-3-carboxamide

1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]piperidine-3-carboxamide

Cat. No.: B10928564
M. Wt: 439.5 g/mol
InChI Key: JQTIQIKKAAALHG-UHFFFAOYSA-N
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Description

1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound that features a pyrazole and piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-3-PIPERIDINECARBOXAMIDE typically involves multiple steps. The initial step often includes the preparation of the pyrazole and piperidine intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various sulfonyl chlorides and carboxamides .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other industrial-scale equipment would be essential to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]-3-PIPERIDINECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and piperidine moieties can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Properties

Molecular Formula

C17H25N7O5S

Molecular Weight

439.5 g/mol

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)sulfonyl-N-[2-(5-methyl-3-nitropyrazol-1-yl)ethyl]piperidine-3-carboxamide

InChI

InChI=1S/C17H25N7O5S/c1-12-9-16(24(26)27)20-23(12)8-6-18-17(25)14-5-4-7-22(11-14)30(28,29)15-10-19-21(3)13(15)2/h9-10,14H,4-8,11H2,1-3H3,(H,18,25)

InChI Key

JQTIQIKKAAALHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2CCCN(C2)S(=O)(=O)C3=C(N(N=C3)C)C)[N+](=O)[O-]

Origin of Product

United States

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